

Aticaprant (CERC-501) for Addiction Treatment: A Technical Support Center

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Compound of Interest

Compound Name:	Aticaprant
CAS No.:	1174130-61-0
Cat. No.:	B605669

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the discontinuation of **Aticaprant** (also known as CERC-501, LY2456302, and JNJ-67953964) for the treatment of various addiction indications. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is **Aticaprant** and what was its proposed mechanism of action for addiction treatment?

Aticaprant is a potent and selective antagonist of the kappa-opioid receptor (KOR).^[1] The proposed mechanism of action for addiction treatment was based on the role of the KOR system in the negative reinforcement cycle of addiction, including its involvement in stress, dysphoria, and craving that can drive continued drug use. By blocking the KOR, **Aticaprant**

was hypothesized to alleviate these negative affective states associated with withdrawal and abstinence, thereby reducing the motivation to seek and use drugs.

Q2: For which addiction indications was **Aticaprant** being developed, and what is the current development status?

Aticaprant was under development for the treatment of nicotine withdrawal, alcohol use disorder, and cocaine use disorder.[1] However, the development of **Aticaprant** for all addiction-related indications has been discontinued.[1]

Q3: What were the primary reasons for the discontinuation of **Aticaprant** for addiction treatment?

The primary reason for the discontinuation of **Aticaprant** for addiction treatment was a lack of efficacy in clinical trials. Specifically, a phase II study in heavy smokers failed to meet its primary endpoints for nicotine withdrawal.[1] While preclinical studies showed some promise for alcohol and cocaine use disorders, the lack of positive clinical data in the nicotine withdrawal study likely contributed to the decision to halt further development for other addiction indications.

Troubleshooting Guide for Experimental Research

This section addresses specific issues researchers might encounter when designing or interpreting experiments involving **Aticaprant** or other KOR antagonists for addiction.

Issue 1: Lack of efficacy in a preclinical model of nicotine withdrawal despite positive literature.

- Possible Cause: Discrepancy between preclinical models and human clinical trial design.
- Troubleshooting:
 - Review Experimental Protocol: Compare your experimental design with the protocol of the human phase II trial for nicotine withdrawal (see details below). Key differences in dosing, duration of treatment, and outcome measures could explain the conflicting results.
 - Consider Species Differences: The pharmacokinetics and pharmacodynamics of **Aticaprant** may differ between your animal model and humans.

- Evaluate Behavioral Endpoints: The human trial used "latency to smoke" and "number of cigarettes smoked" as primary endpoints. Ensure your preclinical model utilizes translatable behavioral paradigms.

Issue 2: Observing unexpected side effects in animal models, such as pruritus.

- Possible Cause: This is a known, albeit modest, side effect of **Aticaprant** observed in human studies.
- Troubleshooting:
 - Dose-Response Analysis: Conduct a dose-response study to determine if the observed side effects are dose-dependent. The clinical trial in cocaine-dependent individuals noted pruritus at a 10 mg daily dose.
 - Monitor for Other Adverse Events: Be aware of other reported adverse events in humans, such as headache, diarrhea, and nasopharyngitis, and monitor for analogous symptoms in your animal models.

Issue 3: Difficulty in demonstrating efficacy for alcohol or cocaine self-administration in preclinical studies.

- Possible Cause: The therapeutic potential of KOR antagonism may be more pronounced in models of negative reinforcement (e.g., stress-induced reinstatement) rather than in standard self-administration paradigms.
- Troubleshooting:
 - Incorporate Stress-Induced Relapse Models: Preclinical studies with **Aticaprant** in alcohol-dependent rats showed a reduction in stress-induced, but not cue-induced, reinstatement of alcohol seeking. Consider incorporating stressors into your experimental design.
 - Evaluate Models of Protracted Abstinence: The dysphoric states associated with protracted abstinence are heavily modulated by the KOR system. Your experimental timeline should include a sufficient abstinence period to observe the effects of KOR antagonism.

Key Experimental Data and Protocols

Nicotine Withdrawal - Phase II Clinical Trial (NCT02762634)

Reason for Discontinuation: The study failed to demonstrate a significant difference between **Aticaprant** and placebo on the primary endpoints of smoking behavior.

Quantitative Data Summary:

Outcome Measure	Aticaprant (15 mg/day)	Placebo	p-value
Latency to Start Smoking (minutes)	16.5	17.7	> 0.05
Number of Cigarettes Smoked	3.3	3.1	> 0.05

Experimental Protocol:

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Participants: 71 healthy adult smokers (smoking ≥ 15 cigarettes per day for at least 6 months).
- Intervention: Participants received either **Aticaprant** (15 mg, orally, once daily) or a placebo for two 8-day treatment phases.
- Primary Endpoints:
 - Latency to initiate smoking after an 18-hour abstinence period.
 - The number of cigarettes self-administered during a 60-minute ad-libitum smoking period.
- Secondary Endpoints: Measures of craving, mood, anxiety, nicotine withdrawal symptoms, and the subjective effects of smoking.

- Key Findings: **Aticaprant** did not significantly affect any of the primary or secondary outcome measures compared to placebo. It was, however, well-tolerated with reported adverse events including headache, diarrhea, upper respiratory tract infection, decreased appetite, and leukocytosis.

Alcohol Use Disorder - Preclinical Data

While clinical trial data for **Aticaprant** in alcohol use disorder is not publicly available, preclinical studies in rodent models showed:

- A dose-dependent reduction in alcohol self-administration in alcohol-preferring rats.
- A reversal of anxiety-like behavior associated with alcohol withdrawal.
- A reduction in stress-induced, but not cue-induced, reinstatement of alcohol-seeking behavior.

Experimental Protocol (Rodent Model):

- Animal Model: Alcohol-preferring (P) rats.
- Intervention: Oral administration of **Aticaprant** (LY2456302).
- Key Endpoints:
 - Ethanol self-administration volume.
 - Anxiety-like behavior in elevated plus-maze tests during withdrawal.
 - Reinstatement of alcohol-seeking behavior following stress or cue presentation.

Cocaine Use Disorder - Human Neurobehavioral Study

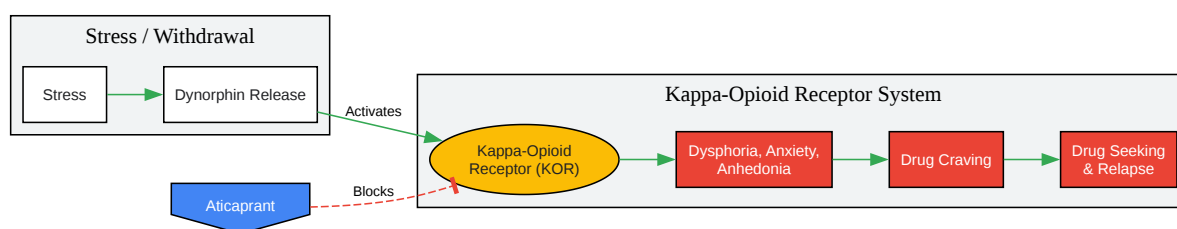
A study in cocaine-dependent individuals investigated the neuroendocrine and neurobehavioral effects of **Aticaprant** but was not designed to assess its efficacy in reducing cocaine use.

Experimental Protocol:

- Study Design: An inpatient study comparing the effects of **Aticaprant** in healthy volunteers and individuals with cocaine dependence (both in early and long-term abstinence).
- Intervention: **Aticaprant** (10 mg, orally, once daily) for four consecutive days.
- Key Endpoints:
 - Neuroendocrine hormone levels (e.g., cortisol, prolactin).
 - Measures of mood and cocaine craving in a stress-minimized environment.
- Key Findings:
 - **Aticaprant** was generally well-tolerated, with pruritus being a noted modest adverse event.
 - No significant changes in depression or cocaine craving were observed in the stress-minimized setting.

Visualizations

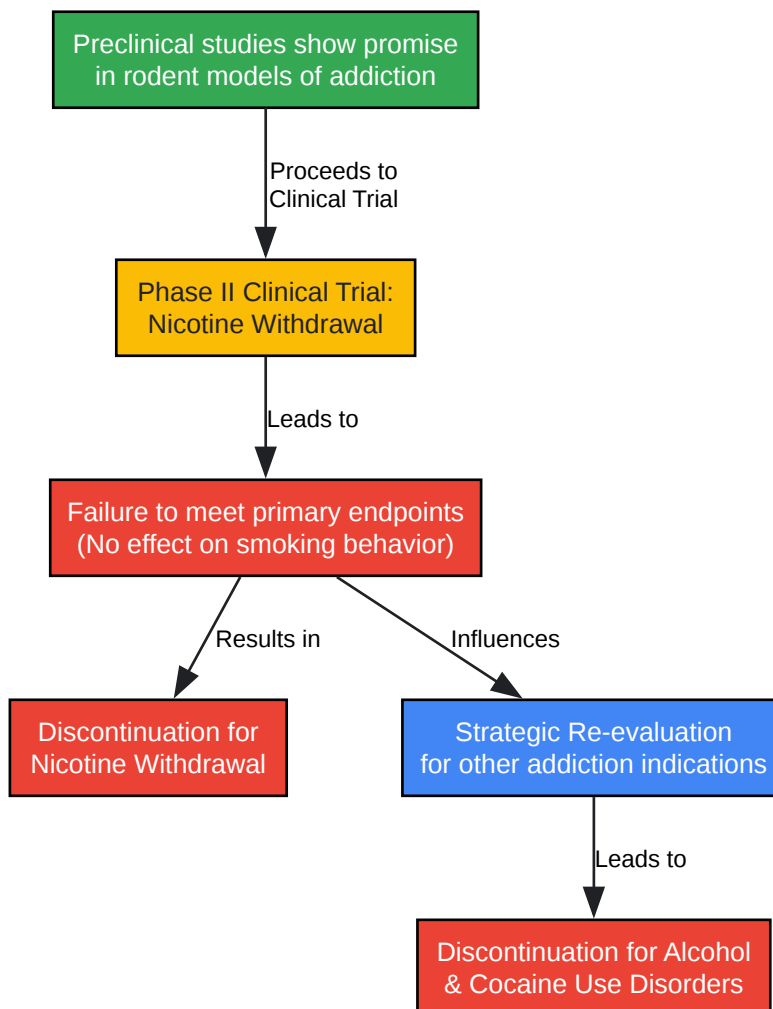
Aticaprant's Proposed Mechanism of Action in Addiction



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Caption: **Aticaprant** blocks the kappa-opioid receptor to mitigate negative affect and craving.

Logical Flow of Aticaprant's Discontinuation for Addiction



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Caption: The failure of the nicotine withdrawal trial led to the discontinuation of **Aticaprant** for other addiction indications.

Experimental Workflow for the Phase II Nicotine Withdrawal Trial



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Caption: A crossover design was used to evaluate **Aticaprant's** effect on smoking behavior.

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References

- [1. Aticaprant - Wikipedia \[en.wikipedia.org\]](#)
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